Salicylic acid, 5-((p-bromophenyl)azo)-
Description
Contextualization within Azo Compound Chemistry and Salicylic (B10762653) Acid Derivatives
Azo compounds are a significant class of organic chemicals characterized by the presence of a diazene functional group (–N=N–), which connects two aromatic rings. chemrevlett.comchemrevlett.com This azo bridge is a chromophore, meaning it is responsible for the color of these compounds, which has led to their extensive use as dyes and pigments in various industries. researchgate.netekb.eg The synthesis of azo compounds, including Salicylic acid, 5-((p-bromophenyl)azo)-, typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or another aromatic amine. chemrevlett.comresearchgate.net In the case of the title compound, p-bromoaniline is diazotized and then coupled with salicylic acid. orientjchem.orgresearchgate.net
Salicylic acid and its derivatives are a well-established class of compounds with a long history in medicinal chemistry and materials science. bumipublikasinusantara.idnih.gov The presence of both a hydroxyl and a carboxylic acid group on the benzene (B151609) ring allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied applications. nih.govmdpi.com The incorporation of the azo linkage at the 5-position of the salicylic acid ring introduces new electronic and structural features, differentiating it from simpler salicylates.
Significance of Azo-Salicylic Acid Conjugates in Advanced Chemical Systems
The conjugation of salicylic acid with an azo moiety gives rise to molecules with multifaceted potential. These azo-salicylic acid conjugates have been explored for a variety of applications, leveraging the properties of both constituent parts. chemrevlett.comresearchgate.net
One significant area of interest is their use as prodrugs. nih.gov For instance, the azo bond in some of these conjugates can be cleaved by azoreductase enzymes present in the colon. nih.gov This targeted cleavage allows for the specific delivery of 5-aminosalicylic acid (5-ASA), a potent anti-inflammatory agent, to the colon for the treatment of inflammatory bowel disease. nih.gov While the subject compound is not a direct precursor to 5-ASA, this principle highlights a key application of the azo-salicylic acid scaffold.
Furthermore, these compounds are investigated for their metal-chelating abilities. The salicylic acid portion can bind to metal ions, and the azo group can influence the electronic properties of the resulting metal complex. This has implications for the development of new analytical reagents, sensors, and catalysts. The specific properties of these conjugates can be fine-tuned by altering the substituents on the aromatic rings.
Overview of Current Research Trajectories and Academic Relevance
Recent research into salicylic acid and its derivatives has shown a significant increase in interest over the last two decades. bumipublikasinusantara.idresearchgate.net While early studies often focused on synthesis and basic chemical and physical properties, more recent investigations have delved into the biological and material science applications of these compounds. bumipublikasinusantara.id
Current research on azo-salicylic acid derivatives is exploring their potential in several advanced areas:
Materials Science: Their properties as dyes and pigments continue to be relevant, with studies focusing on their light and weather fastness and resistance to solvents. ekb.egresearchgate.net
Medicinal Chemistry: Beyond prodrug applications, the inherent biological activities of these compounds, such as antimicrobial and anti-inflammatory properties, are being investigated. chemrevlett.comorientjchem.orgsemanticscholar.org
Analytical Chemistry: Their ability to act as colorimetric sensors for various analytes is an active area of research.
The academic relevance of Salicylic acid, 5-((p-bromophenyl)azo)- lies in its role as a model compound for studying the structure-property relationships in this class of molecules. The presence of the bromine atom provides a heavy-atom label, which can be useful in certain types of spectroscopic and crystallographic studies.
Physicochemical Properties of Salicylic acid, 5-((p-bromophenyl)azo)-
| Property | Value |
|---|---|
| Molecular Formula | C13H9BrN2O3 |
| Molecular Weight | 321.13 g/mol |
| Appearance | Likely a colored solid |
| Solubility | Generally soluble in organic solvents |
Spectroscopic Data Overview
| Technique | Expected Features |
|---|---|
| UV-Visible Spectroscopy | Absorption bands in the visible region due to the azo chromophore. |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and N=N (azo) stretching vibrations. |
| Nuclear Magnetic Resonance (NMR) | Aromatic proton signals in the 1H NMR spectrum and distinct carbon signals in the 13C NMR spectrum corresponding to the two different aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of bromine. |
Structure
3D Structure
Properties
CAS No. |
21461-15-4 |
|---|---|
Molecular Formula |
C13H9BrN2O3 |
Molecular Weight |
321.13 g/mol |
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H9BrN2O3/c14-8-1-3-9(4-2-8)15-16-10-5-6-12(17)11(7-10)13(18)19/h1-7,17H,(H,18,19) |
InChI Key |
GNACUIMUGYAZMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Classical Diazotization-Coupling Reaction Protocols for Azo Compound Formation
The traditional and most widely employed method for synthesizing azo dyes, including Salicylic (B10762653) acid, 5-((p-bromophenyl)azo)-, is the diazotization of a primary aromatic amine followed by an azo coupling reaction. chemrevlett.comresearchgate.net This two-step process allows for the formation of the characteristic azo (-N=N-) linkage that connects the two aromatic moieties. chemrevlett.com
Mechanism of Diazonium Salt Formation from Brominated Anilines
The synthesis begins with the diazotization of a primary aromatic amine, in this case, 4-bromoaniline. askfilo.com This reaction converts the amino group (-NH₂) into a diazonium group (-N₂⁺), creating a highly reactive electrophile. byjus.comorganic-chemistry.org The process is typically carried out in a cold aqueous solution of a strong mineral acid, such as hydrochloric acid, with the addition of sodium nitrite (B80452). organic-chemistry.orgorientjchem.org
The mechanism proceeds through several key steps:
Formation of Nitrous Acid: In the acidic medium, sodium nitrite (NaNO₂) reacts with the acid (e.g., HCl) to generate nitrous acid (HNO₂) in situ. organic-chemistry.org
Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the nitrosonium ion (NO⁺), which is a potent electrophile. byjus.comcollegedunia.com
Electrophilic Attack: The primary amine (4-bromoaniline) acts as a nucleophile, attacking the electrophilic nitrosonium ion. This results in the formation of an N-nitrosamine intermediate after deprotonation. collegedunia.com
Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide. In the presence of excess acid, the hydroxyl group is protonated, forming a good leaving group (water). byjus.com
Formation of the Diazonium Salt: The subsequent loss of water yields the stable aryldiazonium cation, specifically the 4-bromobenzenediazonium (B8398784) ion. askfilo.combyjus.com This salt is kept at a low temperature (0–5 °C) to prevent decomposition. askfilo.comunacademy.com
Regioselective Azo Coupling with Salicylic Acid Scaffolds at the 5-Position
The second stage of the synthesis is the azo coupling reaction, an electrophilic aromatic substitution where the 4-bromobenzenediazonium cation acts as the electrophile and the salicylic acid molecule is the nucleophile. wikipedia.orgorganic-chemistry.org The salicylic acid ring is activated towards electrophilic attack by the electron-donating hydroxyl (-OH) and carboxyl (-COOH) groups.
The coupling is highly regioselective. The hydroxyl group is a powerful activating group and an ortho, para-director. chemrevlett.com In the case of salicylic acid, the electrophilic diazonium ion preferentially attacks the position para (at carbon 5) to the hydroxyl group. chemrevlett.comorganic-chemistry.org This is due to steric hindrance at the ortho positions and the strong directing effect of the hydroxyl group. The reaction is typically carried out in a mildly alkaline solution. chemrevlett.com The alkaline conditions deprotonate the phenolic hydroxyl group, forming a phenoxide ion, which is an even more powerful activating group, thus increasing the nucleophilicity of the aromatic ring and facilitating the electrophilic substitution. wikipedia.orgakjournals.com
Optimization of Reaction Conditions: Temperature, pH, and Solvent Effects
The yield and purity of the final azo compound are highly dependent on the careful control of reaction conditions.
Temperature: Low temperatures are critical for the stability of the diazonium salt. askfilo.com The diazotization step is almost universally performed at 0–5 °C in an ice bath to prevent the diazonium salt from decomposing and yielding unwanted side products, such as phenols. orientjchem.orgunacademy.com The coupling reaction is also maintained at a low temperature to ensure a controlled reaction. orientjchem.org However, some studies have investigated the effect of higher temperatures on the coupling step, noting that temperatures beyond 30°C can lead to a decrease in product formation. researchgate.net
pH: The pH of the reaction medium is arguably the most critical factor. organic-chemistry.orgakjournals.com
Diazotization: This step requires a strongly acidic environment to generate the necessary nitrosonium ion electrophile. organic-chemistry.org
Azo Coupling: The optimal pH for the coupling step depends on the coupling partner. For phenols like salicylic acid, the reaction is fastest in mildly alkaline conditions (pH > 7). wikipedia.orgakjournals.com This is because the alkaline medium converts the phenol (B47542) into the more strongly activating phenoxide ion. However, if the pH is too high, the diazonium salt can be converted into an unreactive diazotate ion. Therefore, a balance must be struck to maximize the concentration of both the reactive phenoxide and the diazonium cation. akjournals.com
Solvent: Water is the most common solvent for classical diazotization and coupling reactions due to its ability to dissolve the reactants (amine salts, sodium nitrite) and its non-reactive nature under the reaction conditions. lmaleidykla.lt The use of aqueous media is also advantageous from an environmental perspective.
Novel and Green Chemistry Approaches in Synthesis
In response to the environmental concerns associated with traditional chemical syntheses, which often use harsh acidic and basic conditions, research has focused on developing greener and more sustainable methods for producing azo compounds. researchgate.netlongdom.org
Catalytic Strategies for Enhanced Reaction Efficiency (e.g., Baker's Yeast, Modified Montmorillonite K10, Zeolites, Sulfated Zirconia)
Recent studies have demonstrated the use of various eco-friendly and reusable catalysts to facilitate diazotization and azo coupling reactions, completely avoiding the need for strong acids and alkalis. lmaleidykla.ltresearchgate.net These solid acid catalysts and biocatalysts have shown high efficiency in synthesizing azo dyes derived from salicylic acid. lmaleidykla.lt
Baker's Yeast: As a biocatalyst, baker's yeast offers an environmentally friendly medium for the reaction. It has been shown to effectively catalyze both the diazotization and coupling steps, likely due to the enzymatic and acidic microenvironment it provides. lmaleidykla.ltresearchgate.net
Modified Montmorillonite K10: This clay catalyst, a type of bentonite (B74815) clay, acts as a solid acid catalyst. Its acidic sites can facilitate the formation of the diazonium ion without the need for corrosive mineral acids. lmaleidykla.ltresearchgate.net
Zeolites and Sulfated Zirconia: These materials are well-known solid acid catalysts. researchgate.netacadpubl.eu Zeolites possess Brønsted and Lewis acid centers within their structure, while sulfated zirconia is a superacidic catalyst. researchgate.netmdpi.com They have been successfully used to promote the synthesis of azo dyes, offering advantages such as high efficiency, reusability, and ease of separation from the reaction mixture. lmaleidykla.ltresearchgate.net
The table below summarizes the reported yields for the synthesis of an azo dye from salicylic acid using various green catalysts. lmaleidykla.lt
| Catalyst | Yield (%) |
| Baker's Yeast | 85 |
| Modified Montmorillonite K10 | 82 |
| Zeolite (H-ZSM-5) | 75 |
| Sulfated Zirconia | 78 |
Development of Environmentally Benign Synthetic Procedures
The development of green synthetic procedures aims to reduce or eliminate the use and generation of hazardous substances. longdom.org Key strategies in the context of azo dye synthesis include:
Water as a Green Solvent: Many of the green catalytic methods utilize water as the reaction solvent, avoiding the use of toxic organic solvents. lmaleidykla.lt
Solvent-Free Reactions: An alternative green approach involves performing the reaction under solvent-free conditions, for example, by grinding the solid reactants together at room temperature. longdom.org This "grindstone chemistry" minimizes waste and energy consumption, representing a significant step towards sustainable chemical manufacturing. longdom.org
These modern approaches not only provide high yields of the desired azo compounds but also align with the principles of green chemistry, making the synthesis of molecules like Salicylic acid, 5-((p-bromophenyl)azo)- more environmentally sustainable. longdom.orgabcr-mefmo.org
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions
FT-IR spectroscopy of azo derivatives of salicylic (B10762653) acid provides a wealth of information about their molecular structure. The FT-IR spectrum of Salicylic acid, 5-((p-bromophenyl)azo)- is characterized by several key absorption bands that confirm the presence of its constituent functional groups.
A broad absorption band is typically observed in the range of 3500–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the phenolic O-H stretch. The strong hydrogen bonding in the molecule contributes to the broadness of this peak. The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp peak typically found between 1662-1683 cm⁻¹.
The presence of the azo group (N=N) is confirmed by a characteristic absorption band, although its intensity can vary. This stretching vibration is often observed in the region of 1400–1500 cm⁻¹. Aromatic C=C stretching vibrations from both the salicylic acid and p-bromophenyl rings appear as a series of bands in the 1612-1558 cm⁻¹ region. Furthermore, C-H stretching vibrations of the aromatic rings are typically seen in the 3100-3000 cm⁻¹ range. The C-Br stretching vibration from the p-bromophenyl group is expected at lower frequencies, typically in the 700-500 cm⁻¹ region.
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H (Carboxylic acid and Phenolic) | 3500-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C=O (Carboxylic acid) | 1683-1662 |
| C=C (Aromatic) | 1612-1558 |
| N=N (Azo) | 1500-1400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Topology
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H-NMR and ¹³C-NMR are essential for the complete structural assignment of Salicylic acid, 5-((p-bromophenyl)azo)-.
Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis
The ¹H-NMR spectrum of Salicylic acid, 5-((p-bromophenyl)azo)- reveals distinct signals for the aromatic protons. The protons on the salicylic acid moiety are expected to appear as a set of coupled signals. The proton ortho to the carboxyl group and meta to the hydroxyl group typically appears at a downfield chemical shift. The introduction of the azo group at the 5-position significantly influences the chemical shifts of the remaining protons on the salicylic acid ring.
The protons of the p-bromophenyl group typically appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The integration of the signals in the ¹H-NMR spectrum confirms the number of protons in each chemical environment, which is crucial for structural verification. The acidic protons of the carboxylic acid and hydroxyl groups often appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Salicylic acid moiety) | ~6.9 - 8.2 | d, dd |
| Aromatic Protons (p-bromophenyl moiety) | ~7.6 - 7.9 | d |
| -COOH | ~11.0 - 13.0 (broad) | s |
| -OH | Variable (broad) | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Signal Assignment
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in Salicylic acid, 5-((p-bromophenyl)azo)- gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield chemical shift, typically in the range of 170-180 ppm. The carbon atoms attached to the hydroxyl and azo groups, as well as the bromine atom, will have their chemical shifts influenced by the electronegativity and resonance effects of these substituents. The aromatic carbons will appear in the region of approximately 110-160 ppm. The symmetry of the p-bromophenyl group will result in fewer signals than the number of carbon atoms, as some carbons are chemically equivalent.
| Carbon Environment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic acid) | 170-180 |
| Aromatic C-O | 155-165 |
| Aromatic C-N | 140-150 |
| Aromatic C-Br | 120-130 |
| Aromatic C-H and C-C | 110-140 |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within the molecule and is particularly useful for studying conjugated systems like azo dyes.
The UV-Visible absorption spectrum of Salicylic acid, 5-((p-bromophenyl)azo)- is expected to show characteristic absorption bands. Azo compounds typically exhibit a weak n→π* transition in the visible region and a strong π→π* transition in the ultraviolet region. The extended conjugation in this molecule, involving both aromatic rings and the azo bridge, will influence the position and intensity of these bands. The presence of substituents like the hydroxyl, carboxyl, and bromo groups will also cause shifts in the absorption maxima (λmax). For instance, an aqueous solution of salicylic acid shows absorption peaks around 230 nm and 297 nm. The azo linkage in the target compound is expected to result in a significant bathochromic (red) shift, bringing the absorption into the visible region, which is responsible for its color.
Fluorescence emission spectroscopy can also be employed to study the photophysical properties of the compound. Salicylic acid itself is known to be fluorescent, with an emission peak around 409 nm when excited at 299 nm. The introduction of the p-bromophenylazo group may quench this fluorescence or lead to the emergence of new emission bands at different wavelengths, providing further information about the excited state properties of the molecule.
Ultraviolet-Visible (UV-Vis) Electronic Transitions and Chromophore Analysis
The electronic absorption spectrum of Salicylic acid, 5-((p-bromophenyl)azo)- is characterized by distinct bands in the UV and visible regions, which arise from electronic transitions within its chromophoric system. The primary chromophores are the azobenzene (B91143) moiety and the substituted salicylic acid ring.
The spectrum typically displays two main absorption bands:
An intense band in the UV region, generally observed between 340-360 nm, is attributed to the high-energy π→π* transition of the conjugated system, primarily associated with the trans-isomer of the azo group (-N=N-).
A weaker band in the visible region, often found above 400 nm, corresponds to the lower-energy n→π* transition involving the non-bonding electrons of the nitrogen atoms in the azo group. researchgate.net
The presence of auxochromic groups, such as the hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring, and the bromo (-Br) group on the phenyl ring, can modulate the wavelengths of maximum absorbance (λmax) and the intensity of these transitions. uniba.sk For instance, the hydroxyl group can influence the electronic distribution through resonance, often causing a bathochromic (red) shift in the absorption bands.
Table 1: Expected UV-Vis Absorption Data
| Transition | Typical Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π→π* | 340 - 360 | Azo group and aromatic rings |
Note: Specific λmax values are dependent on the solvent used due to solvatochromic effects.
Investigation of Photochromic Properties and Mechanisms
The azobenzene core of Salicylic acid, 5-((p-bromophenyl)azo)- imparts photochromic properties to the molecule. Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation.
The underlying mechanism involves the photoisomerization of the azo double bond. nih.gov
Trans-to-Cis Isomerization: Upon irradiation with UV light, typically corresponding to the wavelength of its π→π* transition (~350 nm), the thermodynamically stable trans-isomer undergoes isomerization to the metastable cis-isomer. This conversion results in a significant change in molecular geometry from a nearly planar trans-conformation to a non-planar, bent cis-conformation.
Cis-to-Trans Reversion: The cis-isomer can revert to the more stable trans-form through two pathways:
Thermal Reversion: This process occurs spontaneously in the dark and is a first-order kinetic process. The rate of thermal back-isomerization is influenced by the substituents on the aromatic rings.
Photochemical Reversion: Irradiation with visible light, corresponding to the n→π* transition of the cis-isomer, can induce the conversion back to the trans-form.
These photo-induced structural changes lead to observable differences in the UV-Vis spectrum, with the intense π→π* band decreasing and the n→π* band shifting or increasing upon trans-to-cis isomerization. researchgate.net
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of Salicylic acid, 5-((p-bromophenyl)azo)-. The compound has a molecular formula of C₁₃H₉BrN₂O₃, corresponding to a monoisotopic mass of 319.9851 g/mol .
In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺˙) would be expected at m/z ≈ 320 and 322, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern provides valuable structural information by revealing stable fragments of the molecule.
A proposed fragmentation pathway could involve the following key steps:
Loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da).
Cleavage of the C-N bond between the salicylic acid ring and the azo group.
Fission of the N-N bond.
Fragmentation of the bromophenyl ring, including the loss of the bromine atom.
Table 2: Proposed Mass Spectrometry Fragmentation Data
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 320 | [M]⁺˙ (Molecular Ion) | [C₁₃H₉BrN₂O₃]⁺˙ |
| 275 | [M - COOH]⁺ | [C₁₂H₉BrN₂O]⁺ |
| 183 | [Br-C₆H₄-N₂]⁺ | [C₆H₄BrN₂]⁺ |
| 157 | [HO-C₆H₃-N₂-H]⁺ | [C₇H₆N₂O]⁺ |
| 155 | [Br-C₆H₄]⁺ | [C₆H₄Br]⁺ |
| 139 | [HO-C₆H₃-COOH]⁺˙ | [C₇H₅O₃]⁺˙ |
| 121 | [HO-C₆H₃-CO]⁺ | [C₇H₅O₂]⁺ |
This table presents a plausible fragmentation pattern based on the chemical structure and known fragmentation of related compounds. docbrown.infolibretexts.orgresearchgate.netresearchgate.net
Elemental Analysis (C, H, N) for Stoichiometric Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, serving as a fundamental check of its purity and empirical formula. For Salicylic acid, 5-((p-bromophenyl)azo)- (C₁₃H₉BrN₂O₃), the theoretical elemental composition can be calculated from its molecular weight.
Table 3: Elemental Analysis Data
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 48.62 | (To be determined) |
| Hydrogen (H) | 2.82 | (To be determined) |
For a synthesized sample to be considered pure, the experimentally determined values should closely match the theoretical percentages, typically within a ±0.4% margin.
Thermal Analysis for Decomposition Behavior (e.g., Thermogravimetric Analysis (TGA))
Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition profile of the compound. The TGA curve plots the mass of the sample as a function of increasing temperature. Azo compounds based on salicylic acid generally exhibit good thermal stability. mdpi.com
The thermal decomposition of Salicylic acid, 5-((p-bromophenyl)azo)- is expected to occur in distinct stages:
Initial Stability: The compound is likely stable up to temperatures above 195°C. mdpi.com
Decarboxylation: The first major weight loss step would likely correspond to the loss of the carboxylic acid group, releasing CO₂ and H₂O.
Azo Bond Cleavage: Subsequent decomposition at higher temperatures would involve the cleavage of the azo bond and fragmentation of the aromatic backbone.
Final Residue: A final, gradual weight loss occurs as the remaining organic structure carbonizes.
Table 4: Representative TGA Decomposition Profile
| Decomposition Stage | Temperature Range (°C) | % Weight Loss (Approx.) | Description |
|---|---|---|---|
| 1 | 200 - 300 | ~20% | Loss of carboxyl group and water |
| 2 | 300 - 500 | ~55% | Cleavage of azo bond and main structure |
Note: This profile is illustrative and based on the decomposition of similar azo polymer structures. mdpi.comnetzsch.com
X-ray Diffraction for Solid-State Structural Determination (Single Crystal and Powder X-ray Diffraction)
X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid.
Powder X-ray Diffraction (PXRD): For microcrystalline materials, PXRD provides a characteristic "fingerprint" pattern of diffraction peaks (intensity vs. 2θ angle). americanpharmaceuticalreview.com This pattern is unique to a specific crystalline phase and is used for phase identification, purity assessment, and to distinguish between different polymorphic forms. rsc.orgunits.it
A full structural determination via single-crystal XRD would provide the most complete picture of the solid-state conformation of Salicylic acid, 5-((p-bromophenyl)azo)-.
Table 5: Illustrative Single Crystal Crystallographic Data Table
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₉BrN₂O₃ |
| Formula Weight | 321.13 g/mol |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (To be determined) |
| b (Å) | (To be determined) |
| c (Å) | (To be determined) |
| α (°) | (e.g., 90) |
| β (°) | (To be determined) |
| γ (°) | (e.g., 90) |
| Volume (ų) | (To be determined) |
This table represents the type of data obtained from a single-crystal X-ray diffraction experiment.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecules. By utilizing functionals like B3LYP with a 6-311G(d,p) basis set, a detailed picture of the compound's properties can be obtained.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. For Salicylic (B10762653) acid, 5-((p-bromophenyl)azo)-, the HOMO is primarily localized on the salicylic acid moiety, particularly the phenolic part, while the LUMO is distributed across the azo bridge and the p-bromophenyl ring.
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing the molecule's stability and reactivity. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the calculated HOMO-LUMO gap is approximately 3.48 eV. This value indicates a molecule with a moderate level of reactivity and suggests the possibility of charge transfer interactions.
Table 1: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.44 |
| LUMO | -2.96 |
Note: Data is illustrative and based on typical DFT calculation results for similar compounds.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential (I), electron affinity (A), chemical hardness (η), and chemical potential (μ).
Ionization Potential (I): The energy required to remove an electron. Calculated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Calculated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2.
Chemical Potential (μ): The escaping tendency of electrons. Calculated as μ = -(I + A) / 2.
A lower chemical hardness indicates higher reactivity. For Salicylic acid, 5-((p-bromophenyl)azo)-, these descriptors point towards a molecule that can readily participate in chemical reactions.
Table 2: Global Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.44 |
| Electron Affinity (A) | 2.96 |
| Chemical Hardness (η) | 1.74 |
Note: Data is illustrative and based on typical DFT calculation results for similar compounds.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for identifying sites that are susceptible to electrophilic and nucleophilic attack. In the MEP map of Salicylic acid, 5-((p-bromophenyl)azo)-, the negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atoms of the azo bridge. These areas are prone to attack by electrophiles. Conversely, the positive potential (blue regions) is located around the hydrogen atoms, particularly the hydroxyl and carboxyl hydrogens, making them susceptible to nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of molecules and to predict their UV-Visible absorption spectra. For Salicylic acid, 5-((p-bromophenyl)azo)-, TD-DFT calculations, often performed in a solvent to mimic experimental conditions, can predict the wavelength of maximum absorption (λmax). The calculations typically show that the main absorption band in the visible region corresponds to a π→π* electronic transition, originating from the HOMO to the LUMO. This transition is responsible for the color of the compound. The predicted λmax values from TD-DFT calculations are generally in good agreement with experimental data, validating the computational approach.
Molecular Dynamics Simulations for Conformational Dynamics and Stability in Solution
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into the conformational landscape and stability of molecules in different environments. An MD simulation of Salicylic acid, 5-((p-bromophenyl)azo)- in a solvent, such as water, would involve calculating the trajectory of each atom over time by solving Newton's equations of motion.
A key aspect of such a simulation would be to explore the rotational freedom around the azo bridge (-N=N-) and the single bonds connecting the aromatic rings. This would reveal the preferred dihedral angles and the energy barriers between different conformations. The planarity of the molecule, influenced by the electronic conjugation across the azo bond and the steric hindrance from the substituents, would be a central point of investigation.
The stability of the intramolecular hydrogen bond between the hydroxyl and carboxyl groups of the salicylic acid moiety in a solution is another critical aspect that MD simulations can elucidate. The simulations would track the distance and angle of this hydrogen bond over the simulation time, providing information on its strength and persistence in the presence of solvent molecules that can act as competitive hydrogen bond donors and acceptors.
Computational Prediction and Validation of Spectroscopic Signatures
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic signatures of molecules. These predictions, when compared with experimental data, provide a robust validation of the computed molecular structure and electronic properties.
UV-Visible Spectroscopy: The electronic absorption spectrum of Salicylic acid, 5-((p-bromophenyl)azo)- can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations would yield the vertical excitation energies, oscillator strengths, and the corresponding wavelengths of maximum absorption (λmax). The predicted spectrum would likely show characteristic π→π* and n→π* transitions associated with the conjugated system of the azo compound. Comparing the calculated λmax values with an experimental UV-Vis spectrum would be a critical step in validating the computational methodology. For related azo dyes, DFT calculations have been shown to provide results in good agreement with experimental spectra.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of Salicylic acid, 5-((p-bromophenyl)azo)- can be computed using DFT. The calculated harmonic frequencies are often scaled to improve agreement with experimental IR and Raman spectra. A detailed analysis of the calculated vibrational modes allows for the assignment of the observed spectral bands to specific molecular motions, such as the stretching and bending of the O-H, C=O, N=N, and C-Br bonds, as well as the vibrations of the aromatic rings. For similar molecules, DFT calculations have been successfully used to assign vibrational modes with the aid of Potential Energy Distribution (PED) analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory. The calculated chemical shifts, referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data. This comparison is invaluable for the structural elucidation of the molecule and for confirming the assignment of signals in the experimental spectrum. DFT has been widely used to investigate the NMR properties of salicylic acid and its derivatives, showing good correlation between calculated and experimental chemical shifts. researchgate.net
While comprehensive, validated computational spectroscopic data specifically for Salicylic acid, 5-((p-bromophenyl)azo)- is not available in the reviewed literature, the established accuracy of these computational methods for analogous compounds underscores their potential for providing a detailed and accurate understanding of its spectroscopic properties. The table below illustrates a hypothetical comparison between experimental and calculated spectroscopic data that would be the goal of such a study.
Hypothetical Comparison of Experimental and Calculated Spectroscopic Data
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value |
|---|---|---|---|
| UV-Visible | λmax (nm) | ||
| Infrared | ν(O-H) (cm⁻¹) | ||
| ν(C=O) (cm⁻¹) | |||
| ν(N=N) (cm⁻¹) | |||
| ¹H NMR | δ(COOH) (ppm) | ||
| δ(Ar-H) (ppm) | |||
| ¹³C NMR | δ(C=O) (ppm) |
Coordination Chemistry and Ligand Development
Ligand Design Principles and Coordination Modes of Salicylic (B10762653) acid, 5-((p-bromophenyl)azo)-
The design of this ligand, incorporating a salicylic acid moiety with an azo-linked bromophenyl group, is strategic. The salicylic acid core provides strong O-donor atoms for stable complex formation. ijesi.org The azo group and the bromophenyl substituent can modulate the electronic properties of the ligand, influencing the stability and reactivity of the metal complexes. Furthermore, the bulky nature of the p-bromophenyl group can introduce steric hindrance, which can control the stoichiometry and geometry of the resulting coordination compounds.
Coordination modes observed for similar salicylate-type ligands include monodentate, bidentate, and bridging. ijesi.org In the case of Salicylic acid, 5-((p-bromophenyl)azo)-, it is expected to primarily act as a bidentate ligand through the carboxylate and hydroxyl oxygens. However, the potential for the azo nitrogen atoms to coordinate to the metal center, or for the carboxylate group to bridge two metal centers, cannot be discounted and would depend on the specific metal ion and reaction conditions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with Salicylic acid, 5-((p-bromophenyl)azo)- typically involves the reaction of the ligand with a metal salt in a suitable solvent. iosrjournals.orgekb.eg The choice of solvent and reaction conditions, such as pH and temperature, can significantly influence the nature of the resulting complex.
Salicylic acid and its derivatives are known to form stable complexes with a variety of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Fe(III). iosrjournals.orgresearchgate.net The azo derivative, Salicylic acid, 5-((p-bromophenyl)azo)-, is also expected to form complexes with these and other transition metals. The coordination can lead to the formation of mononuclear or polynuclear species, depending on the metal-to-ligand ratio and the coordination preferences of the metal ion. nih.gov
The complexation with lanthanide ions is also of interest due to the unique photophysical properties of lanthanide complexes. nih.gov The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then luminesces. The specific coordination environment provided by Salicylic acid, 5-((p-bromophenyl)azo)- can influence the efficiency of this energy transfer process.
The characterization of the metal complexes of Salicylic acid, 5-((p-bromophenyl)azo)- relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand. The stretching frequencies of the C=O (carbonyl) and O-H (hydroxyl) groups in the free ligand will shift upon coordination to a metal ion. orientjchem.org A significant shift in the ν(C=O) band to a lower frequency is indicative of coordination through the carboxylate group. Similarly, a change in the ν(O-H) band suggests the involvement of the hydroxyl group in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O bonds. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ions and charge-transfer bands. orientjchem.org The position and intensity of these bands can help in determining the geometry of the complex. rdd.edu.iq The π→π* and n→π* transitions associated with the aromatic rings and the azo group of the ligand are also observed and may shift upon complexation. orientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. researchgate.net The chemical shifts of the protons and carbons in the ligand will change upon coordination, providing insights into the binding sites.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and confirm its stoichiometry. unito.it Fragmentation patterns can also provide clues about the structure of the complex.
The stoichiometry of the metal complexes is often determined using methods like Job's method of continuous variation or the mole-ratio method, which involve monitoring a physical property (e.g., absorbance) as the metal-to-ligand ratio is varied. orientjchem.org Elemental analysis also provides crucial information on the elemental composition of the complex, which helps in confirming the proposed formula.
The geometry of the complexes can be inferred from a combination of spectroscopic and magnetic data. For example, the electronic spectrum can suggest an octahedral, tetrahedral, or square planar geometry for a transition metal complex. ekb.egrdd.edu.iq
Molar conductivity measurements in a suitable solvent are used to determine the electrolytic nature of the complexes. iosrjournals.org Low conductivity values suggest non-electrolytic complexes, where the anions are coordinated to the metal ion, while high values indicate that the anions are not coordinated and exist as free ions in the solution. iosrjournals.org
Table 1: Physicochemical and Spectroscopic Data for Representative Metal Complexes of Azo-Salicylic Acid Derivatives
| Complex | Color | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Proposed Geometry |
| [Cu(L)₂(H₂O)₂] | Green | 12.5 | ν(C=O): ~1580, ν(O-H): ~3400, ν(M-O): ~550 | ~650, ~380 | Octahedral |
| [Ni(L)₂(H₂O)₂] | Pale Green | 10.8 | ν(C=O): ~1585, ν(O-H): ~3410, ν(M-O): ~545 | ~670, ~410 | Octahedral |
| [Co(L)₂(H₂O)₂] | Pink | 11.2 | ν(C=O): ~1575, ν(O-H): ~3420, ν(M-O): ~555 | ~530, ~480 | Octahedral |
| [Fe(L)₃] | Brown | 8.9 | ν(C=O): ~1570, ν(O-H): broad, ν(M-O): ~560 | Charge Transfer Bands | Octahedral |
Note: 'L' represents a generic azo-salicylic acid ligand. The data presented are representative and may vary for Salicylic acid, 5-((p-bromophenyl)azo)-.
Theoretical Studies on Metal-Ligand Bonding and Geometries of Complexes
Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the metal-ligand bonding and the electronic structure of the complexes formed with Salicylic acid, 5-((p-bromophenyl)azo)-. These computational methods can be used to optimize the geometries of the complexes, predict their spectroscopic properties, and analyze the nature of the chemical bonds between the metal and the ligand. researchgate.net
Electronic and Magnetic Properties of Coordination Compounds
The electronic properties of the coordination compounds of Salicylic acid, 5-((p-bromophenyl)azo)- are largely determined by the nature of the metal ion and the ligand field it creates. The azo group, being a chromophore, can contribute to the color of the complexes and may be involved in charge-transfer transitions. researchgate.net
The magnetic properties of the complexes depend on the number of unpaired electrons in the d-orbitals of the metal ion. libretexts.org For transition metal complexes, magnetic susceptibility measurements can be used to determine the magnetic moment, which helps in confirming the oxidation state and the geometry of the metal center. rdd.edu.iqlumenlearning.com For instance, a high-spin octahedral Fe(III) complex would be expected to have a magnetic moment corresponding to five unpaired electrons, while a low-spin complex would have a much lower magnetic moment. libretexts.org Complexes with no unpaired electrons are diamagnetic and are repelled by a magnetic field, whereas those with unpaired electrons are paramagnetic and are attracted to a magnetic field. lumenlearning.com
Advanced Research Applications
Materials Science Applications
The distinct chromophoric and reactive nature of Salicylic (B10762653) acid, 5-((p-bromophenyl)azo)- lends itself to several applications within materials science, from the foundational principles of color to the creation of functional polymeric and photoactive materials.
Fundamental Studies in Dye and Pigment Technology
The vibrant color of azo compounds, including Salicylic acid, 5-((p-bromophenyl)azo)-, is a direct result of the extended π-electron system created by the -N=N- (azo) group, which acts as a chromophore. This chromophore connects the electron-donating hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring with the electron-withdrawing bromine atom on the phenyl ring. This "push-pull" electronic structure is fundamental to the design of organic dyes and pigments.
The color of Salicylic acid, 5-((p-bromophenyl)azo)- can be rationalized by color theory, where the absorption of light in the visible region leads to electronic transitions (typically π → π* transitions). The specific wavelength of maximum absorption (λmax) and, consequently, the observed color, is dictated by the electronic properties of the substituents on the aromatic rings. The presence of the electron-donating hydroxyl group and the electron-withdrawing bromo group influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Variations in the electronic nature of substituents on the phenyl ring of similar aryl azo salicylic acid dyes can lead to predictable shifts in their absorption spectra, a key concept in chromophore design. researchgate.netiipseries.orgp2infohouse.org
Table 1: Key Molecular Features for Chromophore Design
| Feature | Description | Impact on Color |
| Azo Group (-N=N-) | The primary chromophore responsible for the absorption of visible light. | The extended conjugation is the main determinant of the dye's color. |
| Salicylic Acid Moiety | Contains electron-donating hydroxyl (-OH) and carboxyl (-COOH) groups. | These auxochromes intensify the color and can influence the dye's solubility and binding properties. |
| p-Bromophenyl Group | An aromatic ring with an electron-withdrawing bromine atom in the para position. | The bromo substituent modulates the electronic properties of the azo system, affecting the λmax and the resulting color. |
While general principles of chromophore design in azo dyes are well-established, specific, detailed studies focusing solely on the fundamental color theory of Salicylic acid, 5-((p-bromophenyl)azo)- are not extensively available in the reviewed literature.
Integration into Polymeric Materials
The presence of reactive functional groups, namely the carboxylic acid and hydroxyl groups, on the salicylic acid portion of the molecule allows for its integration into polymeric structures. One area of such application is in the synthesis of segmented polyurethanes. nih.govthescipub.comscribd.com These polymers are known for their versatile properties, which can be tailored by selecting different diisocyanates and polyols.
While direct studies on the incorporation of Salicylic acid, 5-((p-bromophenyl)azo)- into segmented polyurethanes are not prominent in the available literature, research on similar azo-containing salicylic acid derivatives provides a strong indication of this potential. In such systems, the di-functional nature of the salicylic acid derivative can be utilized for chain extension or as a part of the hard segment in the polyurethane backbone, imparting color and potentially other functionalities to the final material. The general synthesis of polyurethanes involves a two-stage process: the formation of a prepolymer with free isocyanate groups, followed by chain extension or crosslinking. nih.gov
Table 2: Potential Role in Segmented Polyurethanes
| Component | Potential Function of Salicylic acid, 5-((p-bromophenyl)azo)- |
| Diol/Chain Extender | The hydroxyl and carboxyl groups can react with isocyanate groups, incorporating the dye molecule into the polymer chain. |
| Functional Additive | Can be used to impart color and potentially other properties like pH sensitivity or antimicrobial activity to the polyurethane. |
Further research is required to specifically explore the synthesis and properties of segmented polyurethanes containing Salicylic acid, 5-((p-bromophenyl)azo)-.
Development of Photoresponsive Materials and Optical Switching Mechanisms
Azo compounds are well-known for their photochromic properties, undergoing reversible trans-cis isomerization upon irradiation with light of a specific wavelength. rsc.orgresearchgate.netsemanticscholar.org The trans isomer is generally more thermodynamically stable, while the cis isomer can be generated by UV light irradiation. This isomerization can be reversed by irradiation with visible light or by thermal relaxation. This photo-induced change in molecular geometry can be harnessed to create photoresponsive materials and optical switching devices.
The incorporation of azo moieties, such as the one present in Salicylic acid, 5-((p-bromophenyl)azo)-, into polymers can lead to materials that change their physical or chemical properties in response to light. cnr.itresearchgate.net These changes can include alterations in shape, solubility, or optical properties.
Table 3: Principles of Photoresponsiveness
| Isomer | Inducing Stimulus | Properties |
| Trans | Visible light / Thermal relaxation | More stable, elongated shape |
| Cis | UV light | Less stable, bent shape |
Despite the well-established photochromism of the azobenzene (B91143) core, specific research detailing the development of photoresponsive materials or optical switching mechanisms based on Salicylic acid, 5-((p-bromophenyl)azo)- is not readily found in the current body of scientific literature. This remains an area with potential for future investigation.
Sensing and Detection Mechanisms
The structural features of Salicylic acid, 5-((p-bromophenyl)azo)- also make it a candidate for applications in the field of chemical sensing, particularly for the detection of metal ions and changes in pH.
Chemosensor Design for Specific Analyte Recognition
The salicylic acid moiety is a known chelating agent for various metal ions, utilizing its hydroxyl and carboxyl groups to form stable complexes. researchgate.netresearchgate.net The formation of these metal complexes can lead to significant changes in the electronic structure of the molecule, resulting in a detectable colorimetric or fluorometric response. This principle is the basis for the design of chemosensors for metal ion detection. rsc.orgnih.govnih.gov
The azo group in Salicylic acid, 5-((p-bromophenyl)azo)- acts as a chromophoric reporter. Upon binding of a metal ion to the salicylic acid head, the electronic properties of the entire conjugated system are altered, leading to a shift in the absorption spectrum and a visible color change. The selectivity of such a sensor for a specific metal ion would depend on factors such as the stability of the formed complex and the steric and electronic environment of the binding site.
Table 4: Potential Metal Ion Sensing Mechanism
| Step | Description | Observable Change |
| 1. No Metal Ion Present | The compound exhibits its characteristic color in solution. | Initial color of the solution. |
| 2. Introduction of Metal Ion | The metal ion coordinates with the hydroxyl and carboxyl groups of the salicylic acid moiety. | Formation of a metal-ligand complex. |
| 3. Electronic Perturbation | The formation of the complex alters the electron distribution in the conjugated system. | A shift in the UV-Vis absorption spectrum. |
| 4. Signal Transduction | The spectral shift results in a visible color change. | The solution changes color, indicating the presence of the metal ion. |
While the potential for Salicylic acid, 5-((p-bromophenyl)azo)- to act as a chemosensor for metal ions is theoretically sound based on the properties of its constituent functional groups, specific studies demonstrating its application for the recognition of particular metal ions are not extensively documented in the reviewed literature.
pH-Responsive Indicator Systems and Spectrophotometric Sensing Principles
The phenolic hydroxyl group and the carboxylic acid group of the salicylic acid moiety, as well as the azo group itself, can undergo protonation or deprotonation depending on the pH of the surrounding medium. These changes in protonation state can significantly affect the electronic structure of the molecule and, therefore, its light absorption properties. researchgate.netresearchgate.netnih.gov This pH-dependent color change, known as halochromism, makes Salicylic acid, 5-((p-bromophenyl)azo)- a potential candidate for use as a pH indicator.
Spectrophotometry is a key technique for studying these pH-induced changes. researchgate.netunimi.itresearchgate.netmdpi.com By measuring the UV-Vis absorption spectrum of the compound at different pH values, it is possible to determine the pKa values associated with the acidic and basic functional groups and to characterize the color transitions. The principle relies on the fact that the protonated and deprotonated forms of the molecule have distinct absorption spectra.
Table 5: pH-Dependent Spectral Changes
| pH Range | Dominant Species | Expected Spectral Characteristics |
| Strongly Acidic | Protonated form (e.g., on the azo group and unionized -COOH and -OH) | Absorption at a specific λmax. |
| Moderately Acidic to Neutral | Deprotonation of the carboxylic acid group. | A shift in λmax as the electronic structure changes. |
| Alkaline | Deprotonation of the phenolic hydroxyl group. | A further shift in λmax, often leading to a significant color change. |
Detailed spectrophotometric studies quantifying the pH-responsive behavior and determining the pKa values of Salicylic acid, 5-((p-bromophenyl)azo)- are necessary to fully establish its utility as a pH indicator. While the general principles are understood from related compounds, specific data for this molecule is not widely available in the reviewed literature.
Photocatalytic Degradation Studies and Mechanisms
Salicylic acid, 5-((p-bromophenyl)azo)-, as a member of the azo dye class, is representative of persistent organic pollutants found in industrial wastewater, particularly from textile manufacturing. nih.govd-nb.info Due to their complex aromatic structure and the stability of the azo bond, these dyes are often resistant to conventional wastewater treatment methods. d-nb.info Consequently, this compound and similar azo dyes serve as ideal model pollutants for evaluating the efficacy of Advanced Oxidation Processes (AOPs). researchgate.netcdmf.org.br
AOPs are characterized by the in situ generation of highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading refractory organic compounds into simpler, less toxic substances, and ultimately mineralizing them to CO₂, water, and inorganic ions. d-nb.infomdpi.com Heterogeneous photocatalysis, particularly using semiconductor catalysts like titanium dioxide (TiO₂), is a prominent AOP investigated for dye degradation. nih.govnih.gov The compound can be used to assess the performance of various AOPs, including photocatalysis (e.g., UV/TiO₂), Fenton and photo-Fenton processes, and ozonation, under different experimental conditions. researchgate.netcdmf.org.brmdpi.com
The photocatalytic degradation of an azo dye like Salicylic acid, 5-((p-bromophenyl)azo)- on a semiconductor catalyst such as TiO₂ involves a series of steps initiated by light absorption. researchgate.net When the catalyst is irradiated with photons of energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band to the conduction band, leaving a positive hole (h⁺) behind. researchgate.netresearchgate.net This electron-hole separation is a critical first step.
The generated holes and electrons migrate to the catalyst surface where they initiate redox reactions:
Oxidation by Holes (h⁺): The positive holes can directly oxidize the dye molecule adsorbed on the catalyst surface. More importantly, they can react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). d-nb.inforesearchgate.net
Reduction by Electrons (e⁻): The electrons in the conduction band typically react with adsorbed molecular oxygen (O₂) to form superoxide (B77818) radical anions (O₂•⁻). These can further react to produce other reactive species, including hydroperoxyl radicals and eventually more hydroxyl radicals. researchgate.netuaeu.ac.ae
These ROS, particularly the •OH radicals, are the primary agents responsible for the dye's degradation. They attack the chromophoric azo bond (-N=N-), leading to decolorization, and subsequently break down the aromatic rings, resulting in the formation of various intermediate compounds and eventual mineralization. researchgate.netuaeu.ac.ae
The kinetics of this heterogeneous photocatalytic process are often described by the Langmuir-Hinshelwood (L-H) model . frontiersin.orgrsc.orgnih.gov This model relates the initial degradation rate (r) to the concentration of the pollutant (C) and assumes the reaction occurs on the catalyst surface. The L-H equation is given by:
r = (kKC) / (1 + KC)
Where 'k' is the intrinsic reaction rate constant and 'K' is the adsorption equilibrium constant of the dye on the catalyst surface. frontiersin.orgunesp.br At low pollutant concentrations, the equation simplifies to a pseudo-first-order model, which is frequently observed in experimental studies of dye degradation. unesp.brresearchgate.net
| Process | Description | Key Species Involved | Kinetic Model |
|---|---|---|---|
| Electron-Hole Separation | Semiconductor catalyst absorbs photons, generating an electron in the conduction band and a hole in the valence band. | e⁻ (electron), h⁺ (hole) | Initiation Step |
| Radical Formation | Electrons and holes react with water and oxygen to form highly reactive oxygen species (ROS). | •OH, O₂•⁻, HO₂• | Intermediate Step |
| Oxidative Degradation | ROS attack and break down the azo dye molecule, leading to decolorization and mineralization. | Azo dye, intermediate products, CO₂, H₂O | Rate-determining Step |
| Langmuir-Hinshelwood Kinetics | A model describing the relationship between the degradation rate and the concentration of the dye adsorbed on the catalyst surface. Often simplifies to pseudo-first-order kinetics. | Rate (r), Concentration (C), Rate Constant (k), Adsorption Constant (K) | Overall Reaction Kinetics |
The efficiency of photocatalytic degradation of Salicylic acid, 5-((p-bromophenyl)azo)- is highly dependent on both the intrinsic properties of the photocatalyst and the operational parameters of the reaction. d-nb.inforesearchgate.net
Catalyst Properties:
Material and Crystal Phase: Titanium dioxide (TiO₂) is the most commonly used photocatalyst due to its stability, low cost, and non-toxicity. nih.gov Its anatase crystalline form is generally more photoactive than the rutile form for degrading azo dyes. lidsen.com
Surface Area and Particle Size: A smaller particle size and higher Brunauer-Emmett-Teller (BET) surface area generally lead to a higher degradation rate because more active sites are available for dye adsorption and reaction. researchgate.net
Doping and Modification: The photocatalytic activity of TiO₂ can be enhanced by doping with metals or non-metals or by creating composites (e.g., with gold, silver, or reduced graphene oxide). uaeu.ac.aemdpi.comnih.govmdpi.com These modifications can reduce the recombination rate of electron-hole pairs and extend the catalyst's light absorption into the visible spectrum. uaeu.ac.aemdpi.com
Reaction Parameters:
pH: The solution pH is a critical parameter as it affects the surface charge of the catalyst and the speciation of the dye molecule. d-nb.inforesearchgate.net For TiO₂, the surface is positively charged in acidic conditions and negatively charged in alkaline conditions. The optimal pH for degradation depends on the electrostatic interaction between the catalyst surface and the specific dye molecule. d-nb.info
Catalyst Loading: The degradation rate generally increases with catalyst concentration up to an optimal value. mdpi.com Beyond this point, the efficiency may decrease due to light scattering and particle agglomeration, which reduces the penetration of light into the solution. mdpi.com
Initial Dye Concentration: At low concentrations, the degradation rate often increases with concentration. However, at higher concentrations, the rate may level off or decrease. This is because more dye molecules are available for degradation, but they also absorb a significant fraction of the light, preventing it from reaching the catalyst surface. researchgate.netresearchgate.net
Presence of Oxidants: The addition of other oxidizing agents, such as hydrogen peroxide (H₂O₂), can sometimes enhance the degradation rate by generating more hydroxyl radicals. lidsen.com However, the effect can depend on the catalyst and concentration, as excess H₂O₂ can also act as a scavenger of hydroxyl radicals. lidsen.com
| Parameter | Effect on Degradation Rate | Reasoning |
|---|---|---|
| pH | Optimal value exists; rate is low at other values. | Affects catalyst surface charge and dye speciation, influencing adsorption. d-nb.info |
| Catalyst Loading | Increases to an optimum, then decreases. | Higher loading increases active sites, but excess causes light scattering and agglomeration. mdpi.com |
| Initial Dye Concentration | Increases to a saturation point, then may decrease. | Higher concentration can saturate catalyst active sites and block light penetration. researchgate.netresearchgate.net |
| Light Intensity | Increases with intensity up to a certain point. | Higher intensity generates more electron-hole pairs; limited by mass transfer at high intensities. researchgate.net |
| Presence of Oxidants (e.g., H₂O₂) | Can enhance the rate, but an excess can be detrimental. | Generates additional •OH radicals but can also scavenge them at high concentrations. lidsen.com |
Molecular-Level Biological Interactions (In Vitro Academic Research Focus)
The structural motifs within Salicylic acid, 5-((p-bromophenyl)azo)-, namely the salicylic acid core and the substituted aromatic rings, make it a subject of academic interest for its potential interactions with biological macromolecules, particularly enzymes. In vitro studies focus on understanding these interactions at a molecular level.
Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. nih.govmdpi.com Its inhibition is a key target in cosmetic and food industries. nih.gov Salicylic acid and its derivatives are known to act as tyrosinase inhibitors. researchgate.net The inhibitory mechanism often involves the compound acting as a competitive inhibitor, where it binds to the active site of the enzyme, preventing the natural substrate (L-tyrosine) from binding. researchgate.netmdpi.com The ability of the salicylic acid moiety to chelate the copper ions in the tyrosinase active site is a key aspect of this inhibition. nih.gov
Kinetic studies are employed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type) and to calculate inhibition constants (Kᵢ). researchgate.netmdpi.com For example, a competitive inhibitor will increase the apparent Michaelis constant (Kₘ) of the enzyme without affecting the maximum velocity (Vₘₐₓ). The specific substitutions on the aromatic rings can significantly influence the inhibitory potency. researchgate.net
HIV Inhibitors: Academic research has also explored compounds with similar structural features for their potential as antiviral agents. For instance, salicylidene acylhydrazides, which share a related chemical scaffold, have been investigated for their in vitro anti-HIV-1 activity. nih.gov These studies examine the ability of the compounds to inhibit viral replication in cell cultures, such as TZM-bl indicator cells or primary peripheral blood mononuclear cells (PBMCs). nih.gov While this research is on related but distinct molecules, it provides a rationale for academic investigation into the broader class of salicylic acid derivatives for potential bioactivity, focusing on their mechanisms of action at the molecular level. nih.govnih.gov
Nucleic Acid (DNA/RNA) Binding and Interaction Modes
Direct studies on the interaction of Salicylic acid, 5-((p-bromophenyl)azo)- with DNA or RNA have not been extensively reported. However, the parent molecule, salicylic acid (SA), is known to play a role in processes that involve nucleic acids, particularly in plant immunity. SA can trigger DNA damage responses, a crucial part of plant defense mechanisms, though this is an indirect effect on DNA rather than direct binding. researchgate.netnih.govnih.gov
The planar aromatic nature of the azo-linked phenyl rings in Salicylic acid, 5-((p-bromophenyl)azo)- suggests a potential for intercalative binding with the DNA double helix. This mode of interaction, common for flat, aromatic molecules, involves the insertion of the planar moiety between the base pairs of DNA. Additionally, the carboxyl and hydroxyl groups of the salicylate (B1505791) portion, along with the bromine atom, could engage in hydrogen bonding and electrostatic interactions with the phosphate (B84403) backbone or the grooves of DNA and RNA. Further computational and experimental studies would be necessary to confirm these potential binding modes.
Mechanisms of Antioxidant Activity (e.g., Radical Scavenging Pathways)
The antioxidant potential of Salicylic acid, 5-((p-bromophenyl)azo)- can be inferred from the known properties of salicylates and other phenolic compounds. Salicylates are recognized for their antioxidant capabilities, which are primarily attributed to their ability to scavenge reactive oxygen species (ROS) like the hydroxyl radical and to chelate transition metal ions that catalyze oxidative reactions. nih.gov
The primary mechanisms by which phenolic compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov
Hydrogen Atom Transfer (HAT): The hydroxyl group on the salicylic acid moiety can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.
Single Electron Transfer (SET): The compound can donate an electron to a radical, forming a more stable species.
The presence of the azo group and the bromine atom can modulate this activity. Electron-donating or withdrawing substituents on the aromatic rings influence the stability of the resulting phenoxyl radical, which in turn affects the antioxidant capacity. nih.gov For instance, the replacement of a hydroxyl group with a methoxy (B1213986) group can sometimes lead to lower antioxidant activity due to a decrease in active hydrogen-donating groups. nih.gov The precise impact of the p-bromophenylazo group on the radical scavenging pathways of the salicylic acid core remains a subject for empirical investigation.
Structure-Activity Relationship (SAR) Studies for Rational Molecular Design
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For salicylic acid derivatives, SAR studies have revealed key insights. Modifications at the 5-position of the salicylic acid ring are particularly significant for altering biological activity. nih.gov For example, the addition of a sulfonic or nitro group at the C-5 position has been shown to increase the inhibitory activity against beta-lactamase. nih.gov Similarly, substituting the 5-position with a chlorine atom can enhance the ability to suppress NF-κB activity, which is relevant to inflammation. nih.govresearchgate.net
These findings suggest that the 5-((p-bromophenyl)azo)- group would profoundly influence the molecule's biological profile. Key structural features and their potential impact on activity include:
| Structural Feature | Potential Impact on Activity | Rationale |
| Carboxyl Group (-COOH) | Essential for activity | Forms key interactions (e.g., hydrogen bonds) with biological targets. |
| Hydroxyl Group (-OH) | Critical for activity | Participates in hydrogen bonding and is crucial for antioxidant (radical scavenging) properties. |
| Azo Bridge (-N=N-) | Modulates electronic properties and planarity | Can influence binding affinity and specificity by affecting the molecule's shape and electron distribution. |
| Bromine Atom (-Br) | Increases lipophilicity, potential for halogen bonding | May enhance membrane permeability and introduce specific halogen bond interactions with protein targets. mdpi.com |
| Substitution at C-5 | Significantly alters biological profile | Known to be a critical position for modifying the anti-inflammatory and antimicrobial activities of salicylic acid. nih.govresearchgate.netblogspot.com |
Rational molecular design could involve modifying the substituent on the second phenyl ring (e.g., replacing bromine with other halogens or electron-donating/withdrawing groups) or altering the position of the azo linkage on the salicylic acid ring to explore and optimize interactions with specific biological targets.
In Silico Molecular Docking for Ligand-Receptor Binding Prediction
In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, allowing for the estimation of binding affinity and the nature of the interactions. While no specific docking studies for Salicylic acid, 5-((p-bromophenyl)azo)- were found, studies on structurally related compounds provide a framework for its potential interactions.
For instance, molecular docking of various azo compounds has been performed against targets like the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling. jocpr.com Similarly, derivatives containing a bromophenyl group have been docked into the tubulin-combretastatin A-4 binding site, another important anticancer target. mdpi.comresearchgate.netnih.gov These studies consistently highlight the importance of hydrogen bonds and, notably, halogen bonds in the binding affinity.
A hypothetical docking study of Salicylic acid, 5-((p-bromophenyl)azo)- would likely reveal the following interactions:
Hydrogen Bonds: The carboxyl and hydroxyl groups of the salicylate moiety would be prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Asparagine, Glutamine, Serine) in a receptor's active site. mdpi.com
Halogen Bonds: The bromine atom on the phenyl ring could form favorable halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. mdpi.com
Hydrophobic/Pi-stacking Interactions: The aromatic rings would likely engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan.
These computational predictions are invaluable for prioritizing candidates for synthesis and biological testing, thereby accelerating the drug discovery process.
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
Research into azo compounds derived from salicylic (B10762653) acid has established them as a versatile class of molecules with significant potential across various scientific disciplines. The core structure, which combines the functionalities of both salicylic acid and an azo bridge, gives rise to a range of biological activities and physicochemical properties. Studies have demonstrated that these compounds, in general, exhibit notable anti-inflammatory, antibacterial, and antifungal properties. mdpi.comnih.gov The salicylic acid moiety is known for its anti-inflammatory effects, while the azo group often imparts color and can be a site for targeted biological interactions.
Although specific research focusing exclusively on Salicylic acid, 5-((p-bromophenyl)azo)- is not extensively detailed in the public domain, the available literature on analogous compounds provides a strong basis for understanding its potential contributions. The introduction of a halogen atom, in this case, bromine, onto the phenyl ring is a common strategy in medicinal chemistry to enhance the biological activity of a compound. For instance, studies on other halogenated salicylic acid derivatives have shown that the nature and position of the halogen can significantly influence their antibacterial efficacy. nih.gov Specifically, bromo-substituted derivatives have, in some cases, demonstrated superior activity compared to their chloro- or unsubstituted counterparts. nih.gov
Furthermore, the broader class of azo dyes and their metal complexes have been investigated for their applications as pigments, in analytical chemistry as chromogenic reagents, and for their potential as therapeutic agents. researchgate.netnih.gov The synthesis of these compounds is typically achieved through a well-established diazotization-coupling reaction, which is a versatile and efficient method for creating a diverse library of derivatives. mdpi.com The characterization of these molecules often involves spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy to confirm their chemical structures. researchgate.net
Identification of Remaining Knowledge Gaps and Emerging Research Avenues
Despite the foundational knowledge on azo compounds of salicylic acid, several knowledge gaps persist, particularly concerning the specific compound Salicylic acid, 5-((p-bromophenyl)azo)- . Addressing these gaps presents numerous exciting avenues for future research.
Detailed Physicochemical and Spectroscopic Characterization:
A comprehensive analysis of the compound's crystal structure through X-ray crystallography is needed to understand its solid-state conformation and intermolecular interactions.
In-depth photophysical studies are required to explore its potential in applications such as photosensitizers or in photodynamic therapy, given that azo compounds are known chromophores.
Expanded Biological Activity Screening:
While antibacterial and antifungal activities are anticipated, a broader screening against a diverse panel of pathogenic bacteria and fungi, including multidrug-resistant strains, is warranted.
Investigations into its antiviral, anticancer, and antioxidant properties are crucial emerging research avenues. researchgate.netmdpi.com Studies on other brominated phenyl derivatives have shown promising anticancer activity, suggesting this could be a fruitful area of investigation. mdpi.comsemanticscholar.orgnih.gov
Elucidation of the mechanism of action for any observed biological activity is a significant knowledge gap. This would involve studies on its interaction with specific cellular targets.
Toxicology and Safety Profile:
A critical missing piece of information is the cytotoxicity of Salicylic acid, 5-((p-bromophenyl)azo)- against normal human cell lines. This is essential to determine its therapeutic index and potential for safe use in biomedical applications.
Coordination Chemistry:
The salicylic acid moiety provides potential coordination sites (carboxyl and hydroxyl groups) for metal ions. Research into the synthesis and characterization of its metal complexes could lead to novel compounds with enhanced biological activities or catalytic properties. iosrjournals.orgresearchgate.net
Computational and In Silico Studies:
Molecular modeling and docking studies could predict potential biological targets and help in understanding the structure-activity relationships. mdpi.comresearchgate.netmdpi.com These in silico approaches can guide and streamline experimental investigations.
Prospective Interdisciplinary Applications and Translational Research Prospects
The unique chemical structure of Salicylic acid, 5-((p-bromophenyl)azo)- positions it as a candidate for a variety of interdisciplinary applications and translational research endeavors.
Medicinal Chemistry and Pharmacology:
Novel Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. If proven effective and non-toxic, this compound could be a lead for the development of new antibacterial or antifungal drugs.
Anticancer Drug Development: The presence of the p-bromophenyl group is a feature in some anticancer agents. nih.gov Future research could explore its efficacy against various cancer cell lines and its potential for targeted drug delivery systems.
Prodrug Design: The azo bond is known to be susceptible to reduction by azoreductase enzymes present in the gut microbiome. This opens up the possibility of designing colon-targeted prodrugs of 5-aminosalicylic acid (5-ASA), an anti-inflammatory drug, or other therapeutic agents.
Materials Science and Engineering:
Functional Dyes and Pigments: Azo compounds are renowned for their color properties. This compound could be investigated as a novel dye for textiles, polymers, or other materials, with the bromine atom potentially enhancing properties like lightfastness.
Smart Materials: The pH-dependent color change of some azo compounds could be exploited in the development of pH-sensitive smart materials for applications in sensors or controlled-release systems.
Analytical and Environmental Chemistry:
Chromogenic Reagents: The ability of the salicylic acid moiety to chelate with metal ions, coupled with the chromophoric azo group, makes it a potential candidate for the development of new colorimetric sensors for the detection of specific metal ions in environmental or biological samples. nih.gov
The translational prospects for Salicylic acid, 5-((p-bromophenyl)azo)- will heavily depend on the outcomes of the fundamental research outlined in the knowledge gaps. A collaborative approach involving chemists, biologists, pharmacologists, and material scientists will be essential to fully realize the potential of this and related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for introducing an azo group into salicylic acid derivatives like 5-((p-bromophenyl)azo)-salicylic acid?
- Methodological Answer : The azo group can be introduced via diazotization of p-bromoaniline followed by coupling with salicylic acid under controlled pH (e.g., alkaline conditions). Characterization should include UV-Vis spectroscopy to confirm the azo bond (λmax ~400–500 nm) and HPLC to assess purity . For stability, reaction temperatures should be kept below 10°C during diazotization to prevent premature decomposition .
Q. How can researchers characterize the structural and electronic properties of 5-((p-bromophenyl)azo)-salicylic acid?
- Methodological Answer : Use a combination of FT-IR (to identify -OH, -COOH, and azo bond vibrations), NMR (to confirm substitution patterns on the aromatic rings), and mass spectrometry for molecular weight validation. Computational methods like DFT can model electronic transitions and predict reactivity . X-ray crystallography may resolve steric effects of the bromine substituent .
Q. What are the primary biological roles of salicylic acid derivatives in plant systems, and how might the azo group modify these functions?
- Methodological Answer : Salicylic acid (SA) induces systemic acquired resistance (SAR) via PR protein activation and SA hydroxylase (S5H/DMR6)-mediated homeostasis . The azo group may alter bioavailability or redox properties, requiring in vitro assays (e.g., Arabidopsis thaliana mutants) to compare SAR induction efficacy with native SA .
Advanced Research Questions
Q. How does the p-bromophenyl azo group influence the interaction of SA with H2O2-metabolizing enzymes like catalase and ascorbate peroxidase?
- Methodological Answer : The electron-withdrawing bromine and azo group could enhance oxidative stress by inhibiting catalase/peroxidase activity. Use enzyme kinetics assays (e.g., Michaelis-Menten plots) to compare inhibition constants (Ki) of the derivative versus SA. Monitor H2O2 accumulation via fluorometric probes in plant tissues .
Q. What experimental strategies can resolve contradictions in SA derivative-induced oxidative damage versus defense signaling?
- Methodological Answer : Contradictions arise from SA's dual role as a pro-oxidant and defense signal. Employ genetic approaches (e.g., Arabidopsis mutants deficient in SA hydroxylases) to decouple oxidative damage (lipid peroxidation assays) from SAR (PR gene expression via qPCR). Use H2O2 scavengers (e.g., dimethylthiourea) to isolate signaling pathways .
Q. How can researchers optimize the stability of 5-((p-bromophenyl)azo)-salicylic acid for in vivo studies, given its pH-sensitive azo bond?
- Methodological Answer : Encapsulate the compound in pH-responsive polymers (e.g., polyurethanes with azo linkages) for controlled release in specific tissues. Assess degradation kinetics in simulated physiological buffers (pH 1–8) and validate via LC-MS. Test bioactivity in colon-specific drug delivery models .
Q. What mechanisms explain the substrate inhibition properties of SA hydroxylases (e.g., S5H/DMR6) when processing modified SA derivatives?
- Methodological Answer : SA derivatives with bulky substituents (e.g., bromophenyl azo) may sterically hinder the enzyme's active site. Perform homology modeling of S5H/DMR6 with docked derivatives to predict binding affinities. Validate via enzyme assays under varying SA derivative concentrations to observe substrate inhibition thresholds .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
